3-Fluoro-5-[4-({[3-(trifluoromethyl)pyridin-2-yl]oxy}methyl)piperidine-1-carbonyl]pyridine
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Overview
Description
3-Fluoro-5-[4-({[3-(trifluoromethyl)pyridin-2-yl]oxy}methyl)piperidine-1-carbonyl]pyridine is a complex organic compound that features a fluorinated pyridine ring and a piperidine moiety. The presence of fluorine atoms and the pyridine structure imparts unique physical and chemical properties to the compound, making it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the exchange between chlorine and fluorine atoms using trichloromethyl-pyridine, followed by the assembly of the pyridine ring from a trifluoromethyl-containing building block .
Industrial Production Methods
Industrial production of this compound often relies on the direct fluorination method or the building-block method, depending on the desired target compound . These methods ensure the efficient and scalable production of the compound for various applications.
Chemical Reactions Analysis
Types of Reactions
3-Fluoro-5-[4-({[3-(trifluoromethyl)pyridin-2-yl]oxy}methyl)piperidine-1-carbonyl]pyridine undergoes several types of chemical reactions, including:
Substitution Reactions: Commonly involves the replacement of hydrogen atoms with fluorine atoms to enhance biological properties.
Oxidation and Reduction Reactions: These reactions are used to modify the oxidation state of the compound, affecting its reactivity and stability.
Common Reagents and Conditions
Fluorinating Agents: Such as AlF3 and CuF2, are used to introduce fluorine atoms into the pyridine ring.
Catalysts: Palladium-based catalysts are often employed in cross-coupling reactions to form carbon-carbon bonds.
Major Products Formed
The major products formed from these reactions include various fluorinated derivatives of the original compound, which exhibit enhanced biological and chemical properties .
Scientific Research Applications
3-Fluoro-5-[4-({[3-(trifluoromethyl)pyridin-2-yl]oxy}methyl)piperidine-1-carbonyl]pyridine has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 3-Fluoro-5-[4-({[3-(trifluoromethyl)pyridin-2-yl]oxy}methyl)piperidine-1-carbonyl]pyridine involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms enhances its binding affinity to target proteins, leading to the modulation of biological pathways . This compound is known to interact with various enzymes and receptors, affecting their activity and leading to desired biological effects .
Comparison with Similar Compounds
Similar Compounds
2,3-Dichloro-5-(trifluoromethyl)pyridine: Used as a chemical intermediate for crop-protection products.
4-(Trifluoromethyl)pyridine: Utilized in the synthesis of metal-organic frameworks and other complex molecules.
Uniqueness
3-Fluoro-5-[4-({[3-(trifluoromethyl)pyridin-2-yl]oxy}methyl)piperidine-1-carbonyl]pyridine stands out due to its unique combination of a fluorinated pyridine ring and a piperidine moiety, which imparts distinct physical and chemical properties. This makes it particularly valuable in applications requiring high stability and reactivity .
Properties
IUPAC Name |
(5-fluoropyridin-3-yl)-[4-[[3-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17F4N3O2/c19-14-8-13(9-23-10-14)17(26)25-6-3-12(4-7-25)11-27-16-15(18(20,21)22)2-1-5-24-16/h1-2,5,8-10,12H,3-4,6-7,11H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DNPKKUOTSRQYIP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1COC2=C(C=CC=N2)C(F)(F)F)C(=O)C3=CC(=CN=C3)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17F4N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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